molecular formula C19H28N4O4 B2739608 N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921483-55-8

N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2739608
CAS No.: 921483-55-8
M. Wt: 376.457
InChI Key: SFIXVXBSCGGVKC-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound known for its multifaceted roles in scientific research. Its structure features unique functional groups that make it valuable across several disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide often involves a multi-step process. Key intermediates are typically synthesized through various condensation and cyclization reactions under controlled temperature and pressure. Each step may require specific catalysts to enhance yield and purity.

Industrial Production Methods

On an industrial scale, this compound's production involves batch and continuous flow processes to optimize efficiency. Industrial synthesis protocols incorporate stringent quality controls and automation to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) is common to verify compound integrity.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various reactions, including:

  • Oxidation: Transforming specific functional groups to their oxidized states.

  • Reduction: Gaining electrons and converting functional groups to reduced forms.

  • Substitution: Replacing atoms within the molecule with different atoms or groups.

Common Reagents and Conditions

Oxidation often utilizes reagents like potassium permanganate or chromium trioxide, while reduction reactions might employ hydrogen gas with a palladium catalyst. Substitution reactions can use halogenating agents such as thionyl chloride or phosphorus tribromide under anhydrous conditions.

Major Products Formed

The products derived from these reactions often include modified versions of the original compound with different functional groups, which may offer altered chemical and biological properties.

Scientific Research Applications

This compound plays a crucial role in:

  • Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.

  • Biology: Studying enzyme interactions and protein-ligand binding.

  • Medicine: Investigating its potential as a therapeutic agent.

  • Industry: Use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects by interacting with specific molecular targets. This interaction can inhibit or activate certain biochemical pathways, leading to desired effects. It often binds to active sites of enzymes or receptors, altering their function.

Comparison with Similar Compounds

When compared to similar compounds, N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique structural characteristics that confer specific reactivity and biological activity. Similar compounds might include:

  • N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-methoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

  • N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-ethoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Each of these analogs shares a core structure but exhibits variations in properties due to the different substituents attached to the core scaffold, highlighting the specificity and potential versatility of our original compound.

Feel free to ask for more info or any particular section you'd like to dive deeper into.

Properties

IUPAC Name

2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-7-10-27-14-8-9-20-17-16(14)18(25)22(19(26)21(17)6)11-15(24)23(12(2)3)13(4)5/h8-9,12-13H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIXVXBSCGGVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N(C(C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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